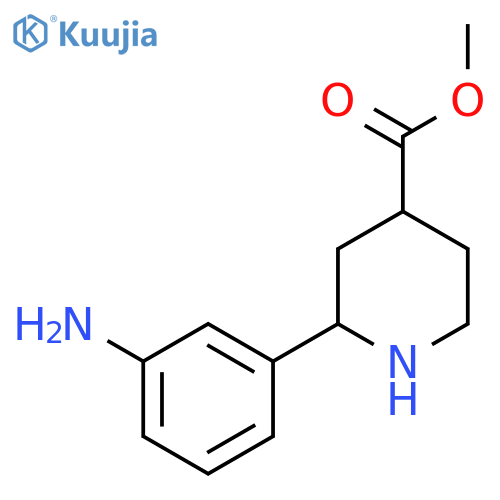Cas no 2171801-35-5 (Methyl 2-(3-aminophenyl)piperidine-4-carboxylate)

2171801-35-5 structure
商品名:Methyl 2-(3-aminophenyl)piperidine-4-carboxylate
Methyl 2-(3-aminophenyl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-(3-aminophenyl)piperidine-4-carboxylate
- EN300-1477155
- 2171801-35-5
- Methyl 2-(3-aminophenyl)piperidine-4-carboxylate
-
- インチ: 1S/C13H18N2O2/c1-17-13(16)10-5-6-15-12(8-10)9-3-2-4-11(14)7-9/h2-4,7,10,12,15H,5-6,8,14H2,1H3
- InChIKey: UANULVXZCCZGTP-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1CCNC(C2C=CC=C(C=2)N)C1)=O
計算された属性
- せいみつぶんしりょう: 234.136827821g/mol
- どういたいしつりょう: 234.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 270
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 64.4Ų
Methyl 2-(3-aminophenyl)piperidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1477155-1000mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 1000mg |
$1214.0 | 2023-09-28 | ||
| Enamine | EN300-1477155-1.0g |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1477155-250mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 250mg |
$1117.0 | 2023-09-28 | ||
| Enamine | EN300-1477155-100mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 100mg |
$1068.0 | 2023-09-28 | ||
| Enamine | EN300-1477155-2500mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 2500mg |
$2379.0 | 2023-09-28 | ||
| Enamine | EN300-1477155-50mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 50mg |
$1020.0 | 2023-09-28 | ||
| Enamine | EN300-1477155-5000mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 5000mg |
$3520.0 | 2023-09-28 | ||
| Enamine | EN300-1477155-500mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 500mg |
$1165.0 | 2023-09-28 | ||
| Enamine | EN300-1477155-10000mg |
methyl 2-(3-aminophenyl)piperidine-4-carboxylate |
2171801-35-5 | 10000mg |
$5221.0 | 2023-09-28 |
Methyl 2-(3-aminophenyl)piperidine-4-carboxylate 関連文献
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
2171801-35-5 (Methyl 2-(3-aminophenyl)piperidine-4-carboxylate) 関連製品
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
